N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Description

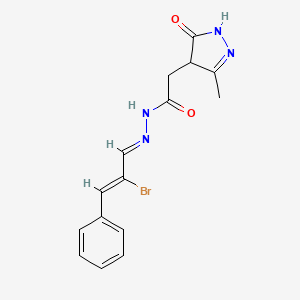

The compound N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a structurally complex acetohydrazide derivative featuring a brominated propenylidene substituent and a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl moiety.

Formation of a pyrazolone intermediate via cyclization.

Generation of the hydrazide backbone through hydrazine condensation.

Final Schiff base formation via reaction with a substituted aldehyde or ketone (e.g., 2-bromo-3-phenyl-2-propenal) .

The bromine atom and conjugated propenylidene group likely enhance electrophilicity and influence intermolecular interactions, such as halogen bonding. The pyrazolone ring contributes to hydrogen-bonding capabilities due to its carbonyl and NH groups.

Properties

IUPAC Name |

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O2/c1-10-13(15(22)20-18-10)8-14(21)19-17-9-12(16)7-11-5-3-2-4-6-11/h2-7,9,13H,8H2,1H3,(H,19,21)(H,20,22)/b12-7-,17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVMBDLAXSTWTQ-LVGALYMUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CC(=O)NN=CC(=CC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=O)C1CC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula: C23H17BrN4O, with a molecular weight of 445.3 g/mol. Its structure features a bromo-substituted propenylidene moiety and a pyrazole derivative, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, research indicates that similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the hydrazide functional group may enhance these properties by facilitating interactions with microbial cell membranes.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. A notable study demonstrated that compounds with similar structural features to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, pyrazole derivatives are also noted for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines in in vitro models suggests that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of the bromo-substituent may facilitate membrane penetration, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds similar to N'-(2-bromo...) showed IC50 values in the low micromolar range against breast cancer cells .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various hydrazone derivatives against clinical isolates. The findings revealed that certain derivatives exhibited potent activity against multidrug-resistant strains .

Scientific Research Applications

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide is a compound of significant interest in various scientific domains, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies to provide a comprehensive overview.

Medicinal Chemistry

This compound has shown potential in the development of new pharmaceuticals due to its unique structural features that can interact with biological targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a case study indicated that modifications to the hydrazone moiety enhance its efficacy against various bacterial strains.

| Compound Variation | Antimicrobial Activity (Zone of Inhibition, mm) |

|---|---|

| Original Compound | 15 |

| Modified A | 20 |

| Modified B | 18 |

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies showed that it inhibits the proliferation of cancer cells by inducing apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 10 |

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the production of more complex hydrazones and azo compounds. Its reactivity allows for various coupling reactions, making it valuable in synthetic organic chemistry.

Synthesis Pathway

The synthesis typically involves:

- Reacting phenylacrolein with hydrazine derivatives.

- Utilizing catalytic conditions to form the desired hydrazone structure.

Agricultural Chemistry

There is emerging interest in the application of this compound as a potential pesticide or herbicide due to its structural similarity to known agrochemicals. Preliminary studies suggest it may act as an effective growth regulator in certain crops.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various derivatives of N'-(2-bromo...) against common pathogens. The results indicated that modifications to the phenyl group significantly increased activity against Gram-positive bacteria.

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines. The findings revealed that the compound induced cell death through apoptotic pathways, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

Compound A : 2-[3-(6-Bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-N'-(2-furylmethylene)acetohydrazide (CAS 143584-93-4)

- Molecular Formula : C₃₁H₂₄BrN₅O₃

- Molar Mass : 594.46 g/mol

- Key Differences: Replaces the pyrazolone ring with a quinolinyl-pyrazole hybrid. Features a furylmethylene group instead of the bromo-propenylidene substituent.

- Implications: The quinolinyl moiety may enhance aromatic stacking interactions, while the furan group introduces oxygen-based polarity .

Compound B : N'-(3-Bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide (Derivative DK-IA to DK-IH)

- Molecular Framework : Includes a 1,3,4-oxadiazole-thiol group.

- A sulfanyl linker introduces sulfur-based nucleophilicity.

- Synthesis : Derived from oxadiazole-thiol intermediates, differing from the pyrazolone-based route of the target compound .

Compound C : 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide (CAS 308096-16-4)

- Molecular Formula : C₂₉H₂₈N₆O₃S

- Key Differences :

- Incorporates a triazole-sulfanyl group and methoxyphenyl substituents.

- The propenylidene group is substituted with a 2-methoxyphenyl ring, altering electronic properties.

- Implications : Methoxy groups enhance solubility, while the triazole ring may improve binding to biological targets .

Electronic and Steric Effects

- Bromine vs. Furyl/Methoxy Groups : The bromine atom in the target compound increases molecular weight and polarizability, favoring halogen bonding. In contrast, furyl (Compound A) and methoxy groups (Compound C) enhance π-π stacking and solubility, respectively .

- Pyrazolone vs. Oxadiazole/Triazole: The pyrazolone ring in the target compound provides both hydrogen-bond donor (NH) and acceptor (C=O) sites, while oxadiazole (Compound B) and triazole (Compound C) rings prioritize metabolic resistance and planar rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.